molecular formula C14H15N5 B7809388 1-methyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-methyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B7809388
M. Wt: 253.30 g/mol
InChI Key: HAMWSLJNEBSTAV-UHFFFAOYSA-N
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Description

1-methyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold, a structure recognized in medicinal chemistry for its significant research value, particularly in oncology. This scaffold serves as a bioisostere of purine bases, allowing it to compete with ATP for binding sites in the catalytic domains of various kinase enzymes . The 1H-pyrazolo[3,4-d]pyrimidine core is a key pharmacophore in the design of potential inhibitors for critical cancer targets, including the Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK) . Researchers are actively developing and synthesizing novel derivatives within this chemical class for use as targeted therapeutic agents . Compounds featuring this structure have demonstrated promising anti-proliferative activities against a diverse panel of human cancer cell lines in preclinical studies, with some analogs functioning as multi-target enzyme inhibitors . The structural similarity to known kinase inhibitors makes this compound a valuable building block for chemical biology and drug discovery programs. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet for detailed hazard information.

Properties

IUPAC Name

1-methyl-N-(1-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5/c1-10(11-6-4-3-5-7-11)18-13-12-8-17-19(2)14(12)16-9-15-13/h3-10H,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMWSLJNEBSTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C3C=NN(C3=NC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 4-Amine

Treating 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with 1-phenylethyl bromide in dimethylformamide (DMF) and potassium carbonate at 80°C for 12 hours yields the target compound. Stoichiometric control (1:1 amine-to-alkylating agent ratio) prevents over-alkylation.

Buchwald-Hartwig Amination

For halogenated intermediates (e.g., 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine), coupling with 1-phenylethylamine using palladium acetate and BINAP ligand in toluene at 110°C achieves mono-alkylation with 70–75% yield.

Table 2: Functionalization Methods

MethodSubstrateConditionsYield
Alkylation1-Methyl-4-amino-pyrazolopyrimidineK2CO3, DMF, 80°C65%
Buchwald-Hartwig4-Chloro-1-methyl-pyrazolopyrimidinePd(OAc)2, BINAP, 110°C75%

Optimization and Yield Considerations

Solvent and Temperature Effects

Cyclization in formamide maximizes yield due to its dual role as solvent and reactant. Alkylation in polar aprotic solvents (e.g., DMF) enhances nucleophilicity of the 4-amine.

Catalytic Systems

Characterization and Analytical Data

Successful synthesis is confirmed via:

  • 1H-NMR : N-(1-phenylethyl) protons appear as a multiplet at δ 1.45–1.50 ppm (CH3) and δ 4.20–4.30 ppm (CH2).

  • Mass Spectrometry : Molecular ion peak at m/z 293.3 (C15H16N6).

  • IR Spectroscopy : N-H stretch at 3,426 cm⁻¹ and C=O at 1,680 cm⁻¹ .

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine ring exhibits electrophilic character, enabling substitution at positions activated by electron-withdrawing effects. Key reactions include:

Reagents/Conditions

  • Halogenation : Treatment with POCl₃ or PCl₥ introduces chlorine at the 4-position, forming 4-chloro intermediates .

  • Amination : Reaction with substituted anilines in ethanol under reflux replaces the 4-chloro group with aromatic amines .

Example Reaction

text
1-methyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine + POCl₃ → 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine + substituted aniline → 4-(substituted anilino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine[7]

Key Data

SubstrateReagentProduct YieldReference
4-Chloro intermediate4-Methoxyaniline72%
4-Chloro intermediate3-Fluoroaniline65%

Alkylation and Acylation of the N4-Amine

The secondary amine at N4 participates in alkylation and acylation reactions:

Reagents/Conditions

  • Alkylation : Propargyl bromide or phenacyl bromide in DMF with phase-transfer catalysis (PTC) yields N-alkylated derivatives .

  • Acylation : Acetic anhydride or acyl chlorides form amides under reflux .

Example Reaction

text
This compound + propargyl bromide → N-propargyl derivative[3]

Key Data

ReagentSolventTemperatureYieldReference
Propargyl bromideDMFRT85%
Phenacyl bromideDMFRT78%

Condensation with Carbonyl Compounds

The amine group undergoes condensation with aldehydes to form Schiff bases:

Reagents/Conditions

  • Aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in acetic acid under reflux .

Example Reaction

text
This compound + 4-nitrobenzaldehyde → (E)-4-nitrobenzylideneamino derivative[4]

Key Data

AldehydeReaction TimeYieldIC₅₀ (MCF-7)Reference
4-Nitrobenzaldehyde20 h70%11 µM
4-Hydroxybenzaldehyde20 h65%18 µM

Cycloaddition and Heterocycle Formation

The propargyl-substituted derivatives participate in click chemistry:

Reagents/Conditions

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides forms triazole-linked conjugates .

Example Reaction

text
N-propargyl derivative + benzyl azide → 1,2,3-triazole hybrid[3]

Key Data

AzideCatalystYieldReference
Benzyl azideCuSO₄92%

Biological Activity and Mechanistic Insights

The compound’s reactivity directly correlates with its bioactivity:

  • Kinase Inhibition : The N4-amine and pyrimidine ring bind to EGFR and Src kinase active sites, disrupting ATP binding .

  • Anticancer Effects : Schiff base derivatives (e.g., 4-nitrobenzylideneamino) show enhanced cytotoxicity due to improved electron-withdrawing properties .

Structure-Activity Relationship (SAR)

  • N4-Substituents : Bulky groups (e.g., phenethyl) enhance kinase selectivity .

  • Pyrimidine Ring : Electron-deficient rings improve binding affinity to hydrophobic kinase pockets .

Stability and Degradation Reactions

  • Hydrolysis : The pyrimidine ring resists hydrolysis under acidic conditions (pH 2–7) but degrades in strong bases (pH > 10) .

  • Oxidation : The phenethyl side chain is susceptible to metabolic oxidation, forming hydroxylated metabolites.

Scientific Research Applications

The compound exhibits significant biological activity, particularly as a potential therapeutic agent. It has been studied for its effects on various biological targets, including:

  • Anticancer Activity : Research indicates that pyrazolo[3,4-d]pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation. A study demonstrated that compounds similar to 1-methyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibit selective cytotoxicity against certain cancer cell lines, suggesting a potential role in cancer therapy .
  • Anti-inflammatory Properties : The compound's structure allows it to interact with inflammatory pathways, making it a candidate for treating inflammatory diseases. Studies have indicated that pyrazolo compounds can inhibit pro-inflammatory cytokines .

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazolo[3,4-d]pyrimidines and evaluated their anticancer properties against various cell lines. The results showed that one derivative exhibited IC50 values in the low micromolar range against breast cancer cells, indicating potent activity .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of pyrazolo derivatives. The compound was tested in vitro for its ability to inhibit the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). Results indicated a significant reduction in cytokine levels, suggesting its potential use in treating inflammatory conditions .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in cancer cell lines
Anti-inflammatoryReduces cytokine production in macrophages

Mechanism of Action

The mechanism of action of 1-methyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in viral replication, thereby exhibiting antiviral activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidin-4-amine derivatives exhibit varied biological activities depending on substituents and stereochemistry. Below is a systematic comparison:

Key Observations

Substituent Effects :

  • N-Side Chain : The N-(1-phenylethyl) group in the target compound enhances kinase selectivity compared to benzyl (e.g., compound in ) or tert-butyl (e.g., 1NA-PP1 in ). Bulky groups like tert-butyl improve isoform specificity.
  • Pyrazole Ring Modifications : Methylthio (e.g., ) or phenylethynyl (e.g., ) substitutions increase potency by enhancing hydrophobic interactions.
  • Chiral Centers : The (R)-enantiomer (CLM3) shows superior antiproliferative activity compared to racemic mixtures, highlighting stereochemical importance .

Therapeutic Applications :

  • Anticancer : Compounds targeting RET/VEGFR (e.g., ) or PKD (e.g., ) inhibit tumor growth via kinase suppression. Low nM IC50 values (e.g., ) indicate high potency.
  • Anti-Inflammatory/Antioxidant : NRF2 activators (e.g., ) require higher doses (2000 mg/kg) but modulate oxidative stress pathways.
  • Synergistic Effects : Co-administration with dexamethasone enhances anti-inflammatory efficacy in rheumatoid arthritis models .

Pharmacokinetics :

  • CNS-penetrant derivatives (e.g., ) feature piperidinylmethyl groups, improving blood-brain barrier traversal.
  • Methylthio or chloro substituents (e.g., ) may alter solubility and metabolic stability.

Selectivity and Toxicity

  • Selectivity : Tert-butyl substituents (e.g., 1NA-PP1 ) reduce off-target effects by occupying specific kinase hydrophobic pockets.
  • Toxicity : High-dose antioxidants (e.g., ) show tolerability in mice, while nM-range anticancer agents (e.g., ) likely have narrower therapeutic windows.

Q & A

Q. What are the standard synthetic routes for 1-methyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how is purity confirmed?

The compound is synthesized via nucleophilic substitution reactions. For example, alkylation of pyrazolo[3,4-d]pyrimidin-4-amine precursors with 1-phenylethyl halides in dry acetonitrile under reflux yields the target product. Post-synthesis, purification involves recrystallization from acetonitrile. Structural confirmation is achieved through IR spectroscopy (e.g., NH stretches at ~3300 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.5–3.5 ppm). Advanced characterization may include mass spectrometry (e.g., ESI-MS for molecular ion peaks) .

Q. How do reaction conditions (solvent, temperature) impact the yield of pyrazolo[3,4-d]pyrimidine derivatives?

  • Solvent polarity : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance nucleophilicity, improving substitution reactions.
  • Temperature : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation.
  • Catalysts : Base catalysts (e.g., K₂CO₃) are critical for deprotonating amine intermediates. Yields drop with improper stoichiometry or moisture-sensitive reagents. Optimization via Design of Experiments (DoE) is recommended .

Advanced Research Questions

Q. What structural modifications enhance the compound’s kinase inhibitory activity, and how are these validated?

  • N1 substitution : Bulky groups (e.g., isopropyl) improve hydrophobic interactions in kinase ATP-binding pockets.
  • C3 modifications : Electron-withdrawing substituents (e.g., fluorophenyl) increase binding affinity. Validation involves in vitro kinase assays (IC₅₀ determination) and cellular assays (e.g., inhibition of cancer cell proliferation). Crystallographic studies (e.g., PDB: ZZM) reveal binding modes, while molecular dynamics simulations assess stability .

Q. How can contradictory solubility data across studies be resolved?

Solubility discrepancies arise from polymorphic forms or crystallinity differences. Address this via:

  • X-ray diffraction (XRD) : Identify crystal packing variations.
  • Differential Scanning Calorimetry (DSC) : Detect polymorph transitions.
  • Dynamic Vapor Sorption (DVS) : Measure hygroscopicity impacts. For example, derivatives with tert-butyl groups exhibit lower aqueous solubility due to hindered lattice formation .

Q. What computational strategies predict the compound’s metabolic stability?

  • In silico CYP450 inhibition assays : Use tools like StarDrop or Schrödinger to identify metabolic hotspots.
  • ADMET predictors : Evaluate logP (optimal ~2–3) and polar surface area (<140 Ų) for bioavailability.
  • Metabolite identification : LC-HRMS/MS coupled with software (e.g., MetaboLynx) detects phase I/II metabolites. Experimental validation via hepatic microsome assays confirms predictions .

Methodological Guidance

Q. Designing a SAR study: What parameters should be prioritized for pyrazolo[3,4-d]pyrimidine derivatives?

  • Core scaffold : Maintain the pyrazolo[3,4-d]pyrimidine ring for kinase recognition.
  • Substituent libraries : Test alkyl/aryl groups at N1 and C3 positions.
  • Physicochemical properties : Optimize logD (1–3) and hydrogen bond donors (<3) for membrane permeability. Use multivariate analysis (e.g., PCA) to correlate structural features with activity .

Q. How to troubleshoot low yields in coupling reactions with 1-phenylethylamine?

  • Activation reagents : Use HATU or EDCI/HOBt for efficient amide bond formation.
  • Solvent choice : DMF or dichloromethane minimizes side reactions.
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC. Trace moisture is a common culprit; ensure anhydrous conditions via molecular sieves .

Data Analysis & Interpretation

Q. Interpreting conflicting IC₅₀ values in kinase inhibition assays: Methodological or biological variability?

  • Assay conditions : Validate ATP concentrations (near Km values) and pre-incubation times.
  • Control compounds : Include staurosporine or imatinib as benchmarks.
  • Statistical rigor : Triplicate experiments with error bars <15%. Biological variability (e.g., cell line mutations) may require orthogonal assays (e.g., Western blotting for phosphorylated targets) .

Q. What spectral techniques differentiate tautomeric forms of pyrazolo[3,4-d]pyrimidines?

  • ¹³C NMR : Chemical shifts at C4 (δ 150–160 ppm for amine vs. δ 165–175 ppm for imine forms).
  • UV-Vis : λmax shifts (e.g., 260 nm for amine vs. 280 nm for imine tautomers).
  • X-ray crystallography : Definitive proof of tautomeric state in solid phase .

Advanced Applications

Q. Can this compound serve as a precursor for radiopharmaceuticals? Design considerations.

  • Radiolabeling sites : Introduce ¹⁸F at C3 via nucleophilic aromatic substitution (e.g., using K₂.2.2. cryptand).
  • Stability : Ensure ≥90% radiochemical purity post-labeling (HPLC-PDA).
  • In vivo imaging : Validate biodistribution in murine models using PET/CT.
    Reference: Derivatives with fluorobenzyl groups show improved tumor uptake .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
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1-methyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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